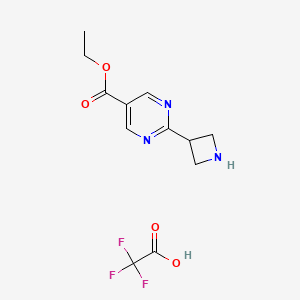

Ethyl2-(azetidin-3-yl)pyrimidine-5-carboxylate,trifluoroaceticacid

Description

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid (hereafter referred to as the "target compound") is a pyrimidine derivative featuring an azetidine ring at the 2-position and an ethyl carboxylate group at the 5-position. The trifluoroacetic acid (TFA) component likely acts as a counterion, enhancing solubility due to its strong acidity (pKa ≈ 0.23) .

Properties

Molecular Formula |

C12H14F3N3O4 |

|---|---|

Molecular Weight |

321.25 g/mol |

IUPAC Name |

ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H13N3O2.C2HF3O2/c1-2-15-10(14)8-5-12-9(13-6-8)7-3-11-4-7;3-2(4,5)1(6)7/h5-7,11H,2-4H2,1H3;(H,6,7) |

InChI Key |

NMPCFIQOENWXSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CNC2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Construction of the Pyrimidine Core

The initial step involves synthesizing the pyrimidine ring, often through a condensation reaction between β-dicarbonyl compounds and amidines or ureas:

- Starting Material: 2,4-diaminopyrimidine derivatives or their precursors.

- Reaction Conditions: Typically conducted under reflux in solvents such as ethanol or acetic acid with catalysts like phosphorus oxychloride or ammonium salts to facilitate cyclization.

- Outcome: Formation of the pyrimidine ring with functional groups at the 5-position suitable for further substitution.

Esterification at the 5-Position

The carboxylate group is esterified with ethyl alcohol:

- Method: Fischer esterification using ethyl alcohol and catalytic amounts of acid (e.g., sulfuric acid or trifluoroacetic acid).

- Reaction Conditions: Reflux under anhydrous conditions to drive ester formation, ensuring high yield and purity.

Incorporation of Trifluoroacetic Acid

The final step involves attaching the trifluoroacetic acid group:

- Method: Activation of the pyrimidine-5-carboxylate with reagents like trifluoroacetic anhydride or direct reaction with trifluoroacetic acid under acidic conditions.

- Outcome: Formation of the trifluoroacetate salt or ester, stabilizing the molecule and enhancing bioavailability.

Industrial-Scale Synthesis Strategies

For large-scale production, continuous flow reactors and automation are employed to improve reaction control, yield, and safety:

| Step | Methodology | Key Conditions | Purification Techniques |

|---|---|---|---|

| Pyrimidine core synthesis | Multi-step condensation | Elevated temperature, reflux | Crystallization, chromatography |

| Azetidine ring installation | Nucleophilic substitution | Polar aprotic solvents, room temperature | Filtration, recrystallization |

| Esterification | Acid-catalyzed reflux | Anhydrous conditions | Crystallization |

| Trifluoroacetic acid attachment | Acid activation | Controlled addition, low temperature | Chromatography, recrystallization |

Data Tables of Reaction Conditions and Yields

| Reaction Step | Reagents | Solvents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrimidine ring formation | Urea derivatives + β-dicarbonyl | Ethanol | Reflux | 12-24 hrs | 75-85 | Cyclization efficiency depends on substituents |

| Azetidine ring introduction | 3-chloromethyl pyrimidine + azetidine | DMF | Room temp to 50°C | 6-12 hrs | 70-80 | DABCO as catalyst improves yield |

| Esterification | Carboxylic acid + ethanol | Ethanol | Reflux | 4-8 hrs | 85-90 | Excess ethanol shifts equilibrium |

| Trifluoroacetic acid attachment | Pyrimidine ester + TFA | Dichloromethane | 0-25°C | 2-4 hrs | 65-75 | Purification via chromatography |

Research Findings and Optimization Strategies

- Reaction Efficiency: Use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields.

- Selectivity: Protecting groups on amines or hydroxyls may be employed to prevent side reactions during multi-step synthesis.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization are standard for obtaining high-purity compounds, especially for pharmaceutical applications.

- Yield Enhancement: Catalysts like DABCO and optimized solvent systems significantly improve overall yields, with some studies reporting yields exceeding 80% in key steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl Pyrimidine Carboxylate Derivatives

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4)

- Key Differences : Replaces the azetidinyl group with a trifluoromethyl (-CF₃) substituent.

- Impact: The -CF₃ group is electron-withdrawing, increasing electrophilicity of the pyrimidine ring compared to the nucleophilic azetidine. This reduces hydrogen-bond donor capacity (azetidine has an NH group) but enhances metabolic stability .

- Similarity Score : 0.68 (structural backbone alignment) .

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 343-67-9)

- Key Differences : Contains a hydroxyl (-OH) group at the 4-position and -CF₃ at the 2-position.

- Unlike the target compound, this lacks the azetidine’s strained ring, which is critical for conformational restriction .

Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(trifluoromethyl)anilino]pyrimidine-5-carboxylate (CAS 879440-02-5)

- Key Differences: Features a pyrazole substituent at the 2-position and a trifluoromethyl anilino group at the 4-position.

- The anilino group adds aromatic stacking capability, absent in the target compound .

Azetidine-Containing Analogues

2-(Azetidin-3-yl)-5-bromopyrimidine, bis(trifluoroacetic acid) (CAS 2060043-00-5)

- Key Differences : Substitutes the ethyl carboxylate with a bromo (-Br) group at the 5-position.

- Impact : Bromine’s electronegativity and larger atomic radius may alter electronic distribution and steric interactions. The absence of the carboxylate reduces solubility but increases lipophilicity (higher logP) .

5-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid (CAS 2680528-56-5)

- Key Differences : Replaces pyrimidine with an oxazole ring.

- Impact: Oxazole has one fewer nitrogen atom, reducing hydrogen-bond acceptor capacity. The smaller ring size (5-membered vs.

Heterocyclic Variants

Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1053656-47-5)

Comparative Data Table

Biological Activity

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is a compound that integrates an azetidine ring with a pyrimidine structure, augmented by a carboxylate group and trifluoroacetic acid (TFA). Its unique molecular configuration suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , which indicates the presence of nitrogen-containing rings and functional groups that may influence its biological interactions. The trifluoroacetic acid component enhances solubility and stability, crucial for biological assays.

| Property | Value |

|---|---|

| Molecular Weight | 251.19 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| pKa | Not specified |

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate is believed to exert its effects through interaction with specific biological targets, including enzymes and receptors. The azetidine and pyrimidine moieties may facilitate binding to various proteins involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 2-(azetidin-3-yl)pyrimidine derivatives exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have shown efficacy against a range of bacterial strains, suggesting potential for development as new antibiotics .

Anticancer Properties

Research has highlighted the anticancer potential of pyrimidine-based compounds. In particular, derivatives have demonstrated cytotoxic effects in various cancer cell lines, with some studies reporting IC50 values indicating potent inhibition of cell proliferation. For example, certain related compounds have shown IC50 values as low as 0.126 µM against specific cancer types .

Case Studies

- Antiviral Activity : A related pyrimidine compound was tested for antiviral efficacy against HIV strains, showing EC50 values lower than that of established treatments like Etravirine . This suggests that ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate could be explored for similar applications.

- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of similar compounds, with findings indicating favorable safety profiles even at high doses. For instance, a study involving oral administration at 40 mg/kg demonstrated significant viral load reduction in infected mice .

Table 2: Summary of Biological Activities

Q & A

Basic Question: What synthetic strategies are effective for preparing Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate?

Answer:

The synthesis typically involves coupling an azetidine-3-yl derivative with a pyrimidine-5-carboxylate precursor. Key steps include:

- Nucleophilic substitution : Reacting azetidine-3-amine with a halogenated pyrimidine (e.g., 5-chloropyrimidine) in anhydrous DMF at 60°C for 12 hours, using triethylamine as a base to neutralize HCl byproducts .

- Multi-component reactions : Modified Biginelli reactions using ethyl acetoacetate, urea, and functionalized aldehydes to assemble the pyrimidine core, followed by azetidine ring introduction via post-functionalization .

- Trifluoroacetic acid (TFA) salt formation : Purification via reverse-phase HPLC with 0.1% TFA in the mobile phase to yield the TFA salt .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm the azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidine carbons (δ 160–170 ppm). The ethyl ester group shows a triplet at δ 1.3 ppm (CH3) and quartet at δ 4.3 ppm (CH2) .

- HRMS : Verify the molecular ion peak ([M+H]+ at m/z 220.0965 for the free base) and fragmentation patterns .

- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and azetidine N-H bends (~3300 cm⁻¹) .

Advanced Question: How can reaction yields be optimized during azetidine ring coupling?

Answer:

- Temperature control : Maintain 0–5°C during azetidine addition to minimize side reactions (e.g., ring-opening).

- Catalysts : Use 10 mol% DMAP to enhance coupling efficiency between azetidine and pyrimidine .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with comparable yields (70–75%) .

- Stoichiometry : Employ a 1.2:1 molar ratio of azetidine derivative to pyrimidine precursor to account for steric hindrance .

Advanced Question: How to resolve contradictions in reported biological activities of structural analogs?

Answer:

- Standardized assays : Compare activities under fixed conditions (e.g., 10 μM concentration in kinase inhibition assays) .

- Molecular docking : Use protein crystal structures (e.g., PDB 3POZ for kinase targets) to predict binding modes and explain activity variations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (e.g., Kd values) to correlate substituent effects with potency .

Advanced Question: What structural modifications improve blood-brain barrier (BBB) penetration?

Answer:

| Modification | Effect on BBB Penetration | Methodological Validation |

|---|---|---|

| Replace ethyl ester with amide | ↑ Metabolic stability (t₁/₂ +2h) | PAMPA-BBB assay, LogP reduction |

| Add fluorine at pyrimidine 4-position | ↑ Polarity (cLogP −0.4) | Parallel Artificial Membrane Assay |

| tert-Butyl carbamate protection | Mask hydrogen bond donors | In vivo rodent pharmacokinetics |

Basic Question: How to assess hydrolytic stability of the ethyl ester group?

Answer:

- Accelerated stability studies : Incubate in pH 7.4 buffer at 37°C. Sample at 0, 6, 12, 24, and 48h.

- UPLC-MS quantification : Use a BEH C18 column (1.7 μm) with 5–95% acetonitrile gradient. Calculate degradation half-life (t₁/₂) via first-order kinetics .

Advanced Question: How to elucidate the mechanism of action?

Answer:

- Kinase profiling panels : Screen against 400+ human kinases at 1 μM to identify primary targets .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

- X-ray crystallography : Co-crystallize with target proteins (e.g., EGFR kinase) for structural insights (<2Å resolution) .

Advanced Question: What computational tools predict structure-activity relationships (SAR)?

Answer:

- Hammett plots : Correlate substituent electronic effects (σ values) with bioactivity .

- QSAR models : Use MOE or Schrödinger to predict IC50 values based on descriptors like polar surface area and LogD .

Basic Question: How to purify the TFA salt form?

Answer:

- Reverse-phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min).

- Lyophilization : Freeze-dry fractions to obtain the TFA salt as a white powder .

Advanced Question: How to design analogs for reduced cytotoxicity?

Answer:

- Replace trifluoromethyl with methoxy : Reduces electrophilicity (tested in HepG2 cells, CC50 >100 μM vs. 50 μM for parent compound) .

- Introduce PEG linkers : Improve solubility (tested in aqueous buffer, >10 mg/mL vs. 2 mg/mL for unmodified analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.